5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate
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Overview
Description
5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate is a compound that features azide functional groups and a pyrrole core. Azides are known for their reactivity, particularly in click chemistry, where they participate in cycloaddition reactions. This compound is of interest in various fields, including organic synthesis and materials science, due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction is highly efficient and produces high yields of the desired product. The reaction conditions often involve the use of copper(I) catalysts and can be performed in various solvents, including water and organic solvents .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The azide groups participate in cycloaddition reactions, particularly the CuAAC reaction, forming triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The azide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Copper(I) Catalysts: Used in cycloaddition reactions.
Hydrogen Gas and Palladium Catalyst: Used in reduction reactions.
Nucleophiles: Used in substitution reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions
Scientific Research Applications
5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Employed in the development of new materials with unique properties, such as polymers and hydrogels.
Mechanism of Action
The mechanism of action of 5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate primarily involves its reactivity with other molecules. The azide groups can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry to create complex molecular architectures. The pyrrole core can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Fmoc-2-(5’-azidopentyl)alanine: Another azide-containing compound used in peptide synthesis.
Fmoc-2-(6’-azidohexyl)alanine: Similar in structure but with a different chain length.
Azido-alkyl derivatives: Various azido-alkyl compounds used in click chemistry.
Uniqueness
5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate is unique due to its dual azide functionality and pyrrole core. This combination allows for diverse reactivity and applications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
918625-15-7 |
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Molecular Formula |
C16H25N7O2 |
Molecular Weight |
347.42 g/mol |
IUPAC Name |
5-azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H25N7O2/c17-22-20-9-5-2-1-4-8-14-12-15(19-13-14)16(24)25-11-7-3-6-10-21-23-18/h12-13,19H,1-11H2 |
InChI Key |
NALALVMGBPZXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1CCCCCCN=[N+]=[N-])C(=O)OCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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